Gallic acid hydrate (CAS 5995-86-8), primarily available as a monohydrate, is a fundamental polyhydroxyphenolic compound utilized extensively as a reducing agent, antioxidant, and chemical precursor. With a molecular weight of 188.14 g/mol, it features three hydroxyl groups and a carboxylic acid moiety, granting it excellent reactivity for esterification and metal chelation. In procurement and laboratory settings, the hydrate form is prioritized over its anhydrous counterpart due to its predictable crystalline structure, superior aqueous dissolution kinetics, and thermodynamic stability under ambient conditions. This makes it the definitive choice for sensitive analytical calibrations, aqueous nanoparticle synthesis, and pharmaceutical co-crystal engineering .
Substituting gallic acid hydrate with anhydrous gallic acid introduces severe process variability, primarily due to the anhydrous form's aggressive hygroscopicity and polymorphic instability. At room temperature and relative humidity above 50%, anhydrous gallic acid spontaneously absorbs moisture to convert into the monohydrate[1]. This uncontrolled phase transition causes caking, alters the effective molecular weight, and introduces significant weight-drift errors during gravimetric dosing. Consequently, international analytical standards explicitly mandate the monohydrate form to guarantee mass stability and reproducible dissolution, as generic anhydrous substitutes fail to maintain phase purity during routine storage and handling [2].
Anhydrous gallic acid is highly sensitive to environmental moisture, undergoing a spontaneous phase transition to the monohydrate form when exposed to relative humidity (RH) exceeding 50% at 25 °C[1]. In contrast, gallic acid monohydrate is the thermodynamically stable form under standard ambient conditions, resisting further moisture uptake and maintaining strict phase purity.
| Evidence Dimension | Moisture-induced phase transition threshold |
| Target Compound Data | Stable across standard ambient RH ranges |
| Comparator Or Baseline | Anhydrous gallic acid (Converts to hydrate at >50% RH) |
| Quantified Difference | Elimination of uncontrolled moisture absorption and weight drift |
| Conditions | 25 °C, variable relative humidity (RH) |
Ensures precise gravimetric dosing and prevents caking during storage, which is critical for formulation reproducibility and analytical calibration.
International standards, such as ISO 14502-1 for polyphenol quantification, explicitly designate gallic acid monohydrate as the required reference material over the anhydrous form [1]. This mandate is driven by the monohydrate's predictable mass (MW 188.14 g/mol) and its enhanced aqueous solubility (~15 g/L at 20 °C), which prevents the dissolution bottlenecks and concentration errors associated with the hygroscopic anhydrous baseline .
| Evidence Dimension | Analytical standard suitability and solubility |
| Target Compound Data | ~15 g/L aqueous solubility, stable mass |
| Comparator Or Baseline | Anhydrous gallic acid (Variable mass due to moisture uptake, lower practical dissolution rate) |
| Quantified Difference | Standardized mass reliability and faster aqueous dissolution |
| Conditions | Aqueous standard preparation at 20 °C |
Guarantees compliance with ISO methodologies and eliminates calibration errors caused by the unpredictable water weight of anhydrous substitutes.
Gallic acid monohydrate exhibits a highly predictable thermal profile, undergoing a single-step dehydration between 74 °C and 107 °C (with an endothermic peak at ~92 °C) [1]. This controlled release of the single water molecule leaves a stable anhydrous intermediate that resists thermal decomposition up to 210 °C, providing a reliable thermal window for melt-extrusion and the engineering of pharmaceutical co-crystals where water acts as a removable structural scaffold[2].
| Evidence Dimension | Thermal decomposition and dehydration window |
| Target Compound Data | Dehydrates at 74–107 °C; stable to 210 °C |
| Comparator Or Baseline | Crude phenolic mixtures (Unpredictable thermal degradation) |
| Quantified Difference | Precise 136 °C processing window between dehydration and degradation |
| Conditions | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) |
Allows material scientists to utilize controlled dehydration as a trigger for phase transitions in co-crystal synthesis and hot-melt processing without degrading the active compound.
The monohydrate's stable mass and resistance to ambient humidity fluctuations make it the mandatory choice for preparing Folin-Ciocalteu calibration curves, as explicitly required by ISO 14502-1 [1].
The high aqueous solubility (~15 g/L) and predictable dissolution kinetics of the monohydrate ensure uniform reducing environments for synthesizing gold and silver nanoparticles, preventing localized concentration gradients that occur with less soluble anhydrous powders .
The predictable dehydration window (74–107 °C) allows researchers to use the monohydrate to form initial hydrogen-bonded co-crystal assemblies, which can then be thermally manipulated to yield novel anhydrous polymorphs without degrading the active pharmaceutical ingredients [2].